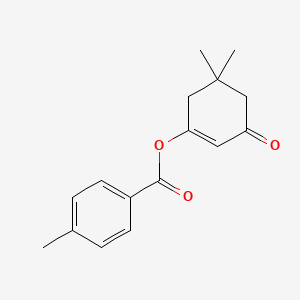

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate

Description

Properties

IUPAC Name |

(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)15(18)19-14-8-13(17)9-16(2,3)10-14/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULVYUZAMHODCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=O)CC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: It may have applications in studying biological processes and interactions.

Medicine: Potential therapeutic applications are being explored, although specific details are not provided.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with potential applications in various scientific research fields. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, its potential in chemistry, biology, medicine, and industry makes it a compound of interest for further study.

Biological Activity

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its properties and effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 262.31 g/mol. Its structure features a cyclohexene ring with a keto group and an ester functional group attached to a para-substituted methylbenzenecarboxylic acid moiety.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Cytotoxic Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells:

- IC50 Value : The IC50 was determined to be approximately 30 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers:

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

The biological activity of this compound is thought to be mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Inhibition of NF-kB Pathway : Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway.

- Modulation of Cell Cycle : Alters the progression of the cell cycle in cancer cells, leading to growth arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.